REACTION_CXSMILES
|
Cl[S:2]([N:5]=C=O)(=[O:4])=[O:3].[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]>C1(C)C=CC=CC=1>[CH3:15][O:14][C:12](=[O:13])[C:11]1[CH:16]=[CH:17][CH:18]=[C:9]([O:8][S:2]([NH2:5])(=[O:3])=[O:4])[CH:10]=1
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Name
|
|
Quantity
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8.8 mL
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Type
|
reactant
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Smiles
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ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
15.2 g
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Type
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reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 7.5 hr
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Duration
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7.5 h
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Type
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CUSTOM
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Details
|
to obtain 10.53 g, mp 145°-146° C.
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)OS(=O)(=O)N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |